K6PC-5, chemically known as Dihydroxyisopropyl capryloylcaprylamide, is a novel synthetic ceramide derivative. [, ] It has garnered significant attention in scientific research for its ability to act as a potent and selective activator of Sphingosine Kinase 1 (SphK1). [, , , , , , ] This enzyme plays a crucial role in the sphingolipid signaling pathway by catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). [, , , , ] K6PC-5's ability to modulate this pathway has led to its investigation in various cellular processes and disease models.
Related Compounds
Sphingosine-1-phosphate (S1P)
Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that regulates various cellular processes, including cell growth, survival, differentiation, and migration. It acts as a signaling molecule by binding to and activating a family of five G protein-coupled receptors known as S1P receptors (S1PR1-5). [, , , , ]
Relevance: S1P is the direct product of sphingosine kinase 1 (SphK1), the enzyme that K6PC-5 activates. Many of the biological effects observed with K6PC-5 are attributed to its ability to increase intracellular S1P levels. Studies have shown that exogenous S1P administration can mimic some of the effects of K6PC-5, further supporting the link between K6PC-5's mechanism of action and S1P signaling. [, , , , ]
Dimethylsphingosine (DMS)
Compound Description: Dimethylsphingosine (DMS) is a sphingosine analog that acts as a potent and relatively selective inhibitor of SphK1. It competes with sphingosine for the active site of the enzyme, thereby reducing S1P production. []
Relevance: DMS is frequently used in conjunction with K6PC-5 in research to confirm the involvement of SphK1 in the observed effects of K6PC-5. For example, pre-treatment with DMS has been shown to block the K6PC-5-induced increase in intracellular calcium concentration ([Ca2+]i) and epidermal differentiation, demonstrating that these effects are mediated through SphK1 activation. []
Dihydrosphingosine (DHS)
Compound Description: Dihydrosphingosine (DHS), also known as sphinganine, is a saturated analog of sphingosine that can be phosphorylated by SphK1 to form dihydrosphingosine-1-phosphate. While DHS itself can have biological activities, it is often used as a tool to study sphingolipid metabolism and signaling. []
SKI-II
Compound Description: SKI-II is a potent and selective inhibitor of SphK2, another isoform of sphingosine kinase. While SKI-II primarily targets SphK2, it may also have some inhibitory activity towards SphK1 at higher concentrations. []
Relevance: The use of SKI-II in conjunction with K6PC-5 helps to dissect the specific roles of SphK1 and SphK2 in various cellular processes. In studies where SKI-II attenuates the effects of K6PC-5, it suggests that SphK2 might also play a role in mediating the observed responses. []
B-5354c
Compound Description: B-5354c is a non-lipid, small-molecule inhibitor that exhibits selectivity for SphK1 over SphK2. It directly binds to SphK1, preventing the phosphorylation of sphingosine and the subsequent production of S1P. []
Relevance: Similar to DMS and SKI-II, B-5354c is often employed in research to confirm the involvement of SphK1 in the effects elicited by K6PC-5. By blocking SphK1 activity, B-5354c can prevent K6PC-5 from increasing S1P levels and subsequently inhibiting the downstream signaling pathways activated by S1P. []
Ceramide (specifically C6 ceramide)
Compound Description: Ceramides are a family of waxy lipid molecules that act as important signaling molecules involved in various cellular processes, including apoptosis, cell growth arrest, and differentiation. Ceramide levels are tightly regulated within cells, and their accumulation is often associated with cellular stress and apoptosis. []
Relevance: Ceramides and S1P are considered to have opposing roles in cell fate decisions, with ceramides generally promoting cell death and S1P promoting cell survival. K6PC-5, by activating SphK1, can shift the balance towards S1P production and potentially reduce ceramide levels. Conversely, exogenous ceramide treatment, particularly with short-chain ceramides like C6 ceramide, can antagonize the protective effects of K6PC-5, suggesting a potential interplay between these two sphingolipid signaling pathways. []
K6PC-4
Compound Description: K6PC-4 (N-ethanol-2-hexyl-3-hydroxy-decanamide) is a synthetic ceramide derivative structurally related to K6PC-5. []
Relevance: K6PC-4, like K6PC-5, has been shown to induce keratinocyte differentiation and increase intracellular calcium levels. This suggests that these two compounds might share similar mechanisms of action, potentially involving modulation of sphingolipid signaling pathways. []
K6PC-9
Compound Description: K6PC-9 [N-(1,3-dihydroxypropyl)-2-hexyl-3-oxo-decanamide] is another synthetic ceramide derivative structurally similar to K6PC-5. []
Relevance: Like K6PC-5 and K6PC-4, K6PC-9 can induce keratinocyte differentiation and increase intracellular calcium levels. The structural similarities and shared biological activities between these compounds suggest they might interact with common targets or signaling pathways. []
K6EAA-L12
Compound Description: K6EAA-L12 is a synthetic derivative of K6PC-5 designed to improve its anti-aging properties. It contains an amino group modification compared to the parent compound. []
Relevance: K6EAA-L12 exhibits enhanced anti-aging effects compared to K6PC-5 in intrinsically and extrinsically aged murine skin models. It stimulates collagen synthesis, improves dermal thickness, and enhances skin barrier function, suggesting a potential therapeutic application for age-related skin changes. []
Source and Classification
K6PC-5 was synthesized as part of research aimed at enhancing sphingosine-1-phosphate (S1P) levels in biological systems. S1P is a bioactive lipid involved in various cellular processes, including proliferation, differentiation, and survival. The compound is classified as a sphingosine kinase activator, specifically targeting SphK1, which catalyzes the phosphorylation of sphingosine to produce S1P. Its development has been documented in several studies focusing on its biochemical properties and therapeutic implications in skin aging and Huntington's disease .
Synthesis Analysis
The synthesis of K6PC-5 involves several chemical reactions that typically include the following steps:
Starting Materials: The synthesis begins with readily available sphingolipid precursors.
Activation Process: The key step involves the activation of sphingosine through specific chemical modifications that enhance its ability to stimulate SphK1.
Purification: After synthesis, K6PC-5 is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.
The exact parameters such as temperature, reaction time, and solvent systems are often optimized based on preliminary studies to maximize yield and activity .
Molecular Structure Analysis
K6PC-5's molecular structure can be characterized by its functional groups that facilitate interaction with sphingosine kinase. While detailed structural data may not be extensively published, it is understood that:
Core Structure: K6PC-5 contains a sphingoid backbone typical of sphingolipid derivatives.
Functional Modifications: Specific modifications at the hydroxyl groups are crucial for its activity as an SphK1 activator.
The molecular weight and formula are also relevant for understanding its pharmacokinetics and interactions within biological systems .
Chemical Reactions Analysis
K6PC-5 participates in several biochemical reactions:
Activation of Sphingosine Kinase: K6PC-5 directly activates SphK1, leading to increased production of S1P from sphingosine.
Calcium Mobilization: The activation of SphK1 by K6PC-5 has been shown to promote intracellular calcium signaling, which is essential for various cellular functions including keratinocyte differentiation .
Impact on Cellular Pathways: The compound influences pathways related to cell survival and proliferation, making it significant in studies of skin health and neuroprotection.
These reactions highlight K6PC-5's role as a modulator of sphingolipid metabolism, with implications for therapeutic applications .
Mechanism of Action
The mechanism through which K6PC-5 exerts its effects involves:
Direct Activation: K6PC-5 binds to SphK1, enhancing its enzymatic activity.
Increased S1P Levels: This leads to elevated levels of S1P, which acts on various receptors influencing cell signaling pathways.
Cellular Effects: In keratinocytes, this results in enhanced differentiation and improved barrier function, while in models of neurodegenerative diseases like Huntington's disease, it helps maintain intestinal homeostasis .
The detailed understanding of these mechanisms underscores the potential therapeutic benefits of K6PC-5 in treating age-related skin conditions and neurodegenerative disorders.
Physical and Chemical Properties Analysis
K6PC-5 exhibits several notable physical and chemical properties:
Solubility: It is generally soluble in organic solvents commonly used in biochemical assays.
Stability: The compound's stability under physiological conditions is critical for its effectiveness as a therapeutic agent.
Molecular Weight: The molecular weight is essential for dosing calculations in experimental settings.
These properties are essential for determining the compound's suitability for various applications, including topical formulations for skin treatment .
Applications
K6PC-5 has demonstrated significant potential in various scientific applications:
Dermatology: It has been shown to improve skin health by enhancing collagen synthesis and fibroblast activity, making it a candidate for anti-aging treatments .
Neurobiology: Research indicates that K6PC-5 may ameliorate symptoms associated with Huntington's disease by restoring intestinal homeostasis and influencing neuronal health .
Pharmaceutical Development: The compound's ability to modulate sphingolipid metabolism positions it as a target for developing new therapies aimed at conditions linked to dysregulated sphingolipid signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-methylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid carrying a methyl group at the 3-position. It has a role as a bacterial xenobiotic metabolite. It is functionally related to a salicylic acid. 3-Methylsalicylic acid is a natural product found in Osmanthus fragrans, Stocksia brahuica, and other organisms with data available. Hydroxytoluic Acid is a long-acting salicylate derivative with antilipidemic properties. Hydroxytoluic acid has been shown to lower plasma free fatty acid and cholesterol levels.
Hydroxyzine is a N-alkylpiperazine that is piperzine in which the nitrogens atoms are substituted by 2-(2-hydroxyethoxy)ethyl and (4-chlorophenyl)(phenyl)methyl groups respectively. It has a role as a H1-receptor antagonist, an anxiolytic drug, a dermatologic drug, an antipruritic drug and an anticoronaviral agent. It is a N-alkylpiperazine, a hydroxyether and a member of monochlorobenzenes. Hydroxyzine is a first-generation histamine H1-receptor antagonist of the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, and antiemetic properties. It was first developed in 1955, and has since remained a relatively common treatment for allergic conditions such as pruritus, urticaria, dermatoses, and histamine-mediated pruritus. The active metabolite of hydroxyzine, [cetirizine], is also available as an active ingredient in allergic medications, and is responsible for much of its hydroxyzine's antihistaminic effect. Hydroxyzine is also used for generalized anxiety disorder, tension caused by psychoneurosis, and other conditions with manifestations of anxiety. Hydroxyzine is an Antihistamine. The mechanism of action of hydroxyzine is as a Histamine Receptor Antagonist. Hydroxyzine is a first generation antihistamine that is used largely for symptoms of itching, nausea, anxiety and tension. Hydroxyzine has not been linked to instances of clinically apparent acute liver injury. Hydroxyzine is a piperazine derivative with antihistamine, antiemetic, and anxiolytic properties. Hydroxyzine's antihistaminic effect is due to its metabolite, cetirizine, a potent H1 receptor antagonist and selective inhibitor of peripheral H1 receptors. This agent competes with histamine for binding at H1-receptor sites on the effector cell surface. The sedative properties of hydroxyzine occur as a result of suppression of certain subcortical regions of the brain. Secondary to its central anticholinergic actions, hydroxyzine may be effective as an antiemetic. Hydroxyzine Hydrochloride is the hydrochloride salt form of hydroxyzine, a piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine hydrochloride crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05) A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite cetirizine, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative. A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
Hydroxytyrosol is a member of the class of catechols that is benzene-1,2-diol substituted by a 2-hydroxyethyl group at position 4. Isolated from Olea europaea, it exhibits antioxidant and antineoplastic activities. It has a role as a metabolite, an antioxidant and an antineoplastic agent. It is a member of catechols and a primary alcohol. It is functionally related to a 2-(4-hydroxyphenyl)ethanol. Hydroxytyrosol has been used in trials studying the prevention of Breast Cancer. Hydroxytyrosol is a natural product found in Rehmannia glutinosa, Fraxinus americana, and other organisms with data available. Hydroxytyrosol is a phenolic phytochemical naturally occurring in extra virgin olive oil, with potential antioxidant, anti-inflammatory and cancer preventive activities. Although the mechanisms of action through which hydroxytyrosol exerts its effects have yet to be fully determined, this agent affects the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway. The effects include the modulation of pro-inflammatory cytokines, such as the inhibition of interleukin-1alpha (IL-1a), IL-1beta, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a); increased secretion of the anti-inflammatory cytokine IL-10; inhibition of the production of certain chemokines, such as C-X-C motif chemokine ligand 10 (CXCL10/IP-10), C-C motif chemokine ligand 2 (CCL2/MCP-1), and macrophage inflammatory protein-1beta (CCL4/MIP-1b); and inhibition of the expression of the enzymes inducible nitric oxide synthase (iNOS/NOS2) and prostaglandin E2 synthase (PGES), which prevent the production of nitric oxide (NO) and prostaglandin E (PGE2), respectively. In addition, hydroxytyrosol is able to regulate the expression of other genes involved in the regulation of tumor cell proliferation, such as extracellular signal-regulated and cyclin-dependent kinases. Also, hydroxytyrosol scavenges free radicals and prevents oxidative DNA damage. This induces apoptosis and inhibits proliferation in susceptible cancer cells.
Hydroxyurea is an antineoplastic agent that inhibits DNA replication and cell proliferation and induces cell cycle arrest in the G1/S phase. It inhibits proliferation of NCI H460 human lung cancer cells in vitro (IC50 = 0.56 mM). Hydroxyurea reduces ribonucleoside diphosphate reductase (RNR) activity by 75% when used at a concentration of 5 mM via degradation of its active site tyrosyl radical. In a humanized mouse model of sickle cell disease (SCD), it reduces leukocyte adhesion and extravasation via NO production and a cGMP-dependent pathway. Hydroxyurea also inhibits HIV-1 viral replication in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner with an IC90 value of 0.4 mM. Formulations containing hydroxyurea have been used to treat cancer, SCD, and psoriasis. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04) Hydroxyurea is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. Hydroxyurea is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice. Hydroxyurea, also known as hydroxycarbamide or hydrea, belongs to the class of organic compounds known as carboximidic acids and derivatives. Carboximidic acids and derivatives are compounds containing a carboximidic group, with the general formula R-C(=NR1)OR2. Hydroxyurea is a drug which is used for management of melanoma, resistant chronic myelocytic leukemia, and recurrent, metastatic, or inoperable carcinoma of the ovary and sickle-cell anemia. Hydroxyurea exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hydroxyurea has been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyurea is primarily located in the cytoplasm. Hydroxyurea is a potentially toxic compound.